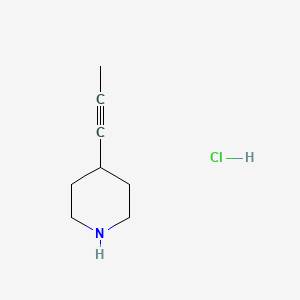
4-(Prop-1-yn-1-yl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-1-yn-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a propynyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-yn-1-yl)piperidine hydrochloride typically involves the alkylation of piperidine with a propynyl halide. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-1-yn-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propynyl group to a propyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyl-substituted piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(Prop-1-yn-1-yl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Prop-1-yn-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The propynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the piperidine ring can interact with various receptors, modulating their activity and leading to physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Prop-2-yn-1-yl)piperidine hydrochloride
- 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
Uniqueness
4-(Prop-1-yn-1-yl)piperidine hydrochloride is unique due to the specific positioning of the propynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H14ClN |
|---|---|
Peso molecular |
159.65 g/mol |
Nombre IUPAC |
4-prop-1-ynylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-3-8-4-6-9-7-5-8;/h8-9H,4-7H2,1H3;1H |
Clave InChI |
VVKVHIFOLTUAMX-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1CCNCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
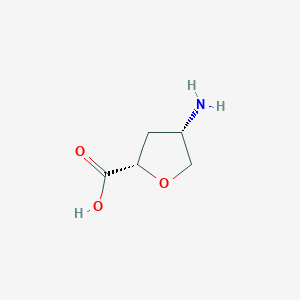
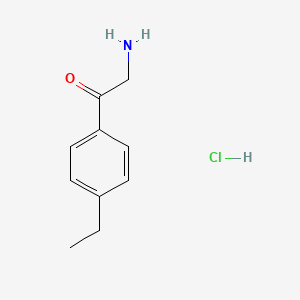
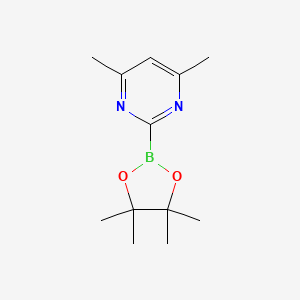
![[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)
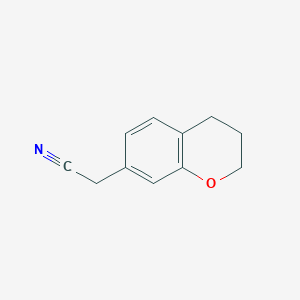
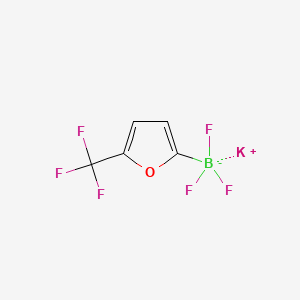
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
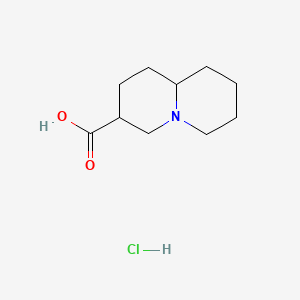
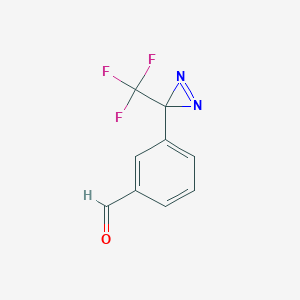
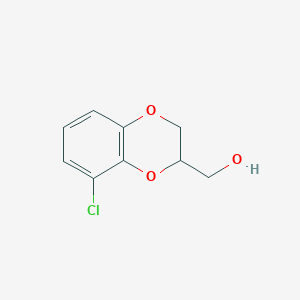


![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
